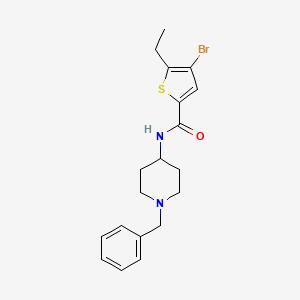
N-(1-benzylpiperidin-4-yl)-4-bromo-5-ethylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzylpiperidin-4-yl)-4-bromo-5-ethylthiophene-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a piperidine ring conjugated to a benzyl group and a thiophene ring substituted with bromine and ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-4-bromo-5-ethylthiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the piperidine and thiophene intermediates. One common synthetic route includes:
Preparation of 1-benzylpiperidin-4-ylamine: This intermediate can be synthesized by the reduction of 1-benzylpiperidin-4-one using sodium borohydride in ethanol.
Bromination of 5-ethylthiophene-2-carboxylic acid: The thiophene ring is brominated using bromine in acetic acid to yield 4-bromo-5-ethylthiophene-2-carboxylic acid.
Coupling Reaction: The final step involves coupling 1-benzylpiperidin-4-ylamine with 4-bromo-5-ethylthiophene-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction conditions such as temperature, solvent, and reaction time, and employing purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpiperidin-4-yl)-4-bromo-5-ethylthiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The piperidine ring can undergo oxidation to form N-oxides or reduction to form secondary amines.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide, thiols, or amines in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Formation of N-(1-benzylpiperidin-4-yl)-4-substituted-5-ethylthiophene-2-carboxamides.
Oxidation: Formation of this compound N-oxides.
Reduction: Formation of secondary amines.
Hydrolysis: Formation of 4-bromo-5-ethylthiophene-2-carboxylic acid and 1-benzylpiperidin-4-ylamine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and pain management.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-4-bromo-5-ethylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide: Shares the piperidine and benzyl groups but differs in the thiophene ring substitution.
N-(1-benzylpiperidin-4-yl)acetohydrazide: Contains a piperidine ring conjugated to a benzyl group and an acetohydrazide moiety.
Cyclopropanoyl-1-benzyl-4’-fluoro-4-anilinopiperidine: A fentanyl homolog with a similar piperidine structure but different functional groups.
Uniqueness
N-(1-benzylpiperidin-4-yl)-4-bromo-5-ethylthiophene-2-carboxamide is unique due to its specific combination of a piperidine ring, benzyl group, and a thiophene ring substituted with bromine and ethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H23BrN2OS |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-4-bromo-5-ethylthiophene-2-carboxamide |
InChI |
InChI=1S/C19H23BrN2OS/c1-2-17-16(20)12-18(24-17)19(23)21-15-8-10-22(11-9-15)13-14-6-4-3-5-7-14/h3-7,12,15H,2,8-11,13H2,1H3,(H,21,23) |
InChI Key |
WVXOGHGJJZCHBV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















